molecular formula C12H6N2 B1600231 Naphthalene-2,6-dicarbonitrile CAS No. 31656-49-2

Naphthalene-2,6-dicarbonitrile

Cat. No. B1600231
CAS RN: 31656-49-2
M. Wt: 178.19 g/mol
InChI Key: ZBFVJRBOKDTSMO-UHFFFAOYSA-N
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Description

Naphthalene-2,6-dicarbonitrile is a solid compound . It belongs to the class of naphthalenecarboxylic acids, which are compounds containing a naphthalene moiety with a ring carbon bearing a carboxylic acid group . It is used as a precursor to a new molecular semiconductor .


Synthesis Analysis

The synthesis of Naphthalene-2,6-dicarbonitrile involves a reaction at 335℃ for 1 hour . The reaction vessel is kept in an open state and stirred at 600 r/min. After maintaining the reaction temperature for a certain period, the reaction vessel is closed and connected to a vacuum, adjusting the vacuum inside the reactor to 20-50mbar .


Molecular Structure Analysis

The molecular weight of Naphthalene-2,6-dicarbonitrile is 178.19 . Its linear structure formula is C12H6N2 . The InChI key is ZBFVJRBOKDTSMO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Naphthalene-2,6-dicarbonitrile is involved in the synthesis of a variety of compounds. It is used as a linker in the construction of covalent organic frameworks .


Physical And Chemical Properties Analysis

Naphthalene-2,6-dicarbonitrile is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed and dry environment .

Scientific Research Applications

Covalent Organic Frameworks (COFs)

  • Scientific Field: Material Science .
  • Application Summary: Naphthalene-2,6-Dicarbonitrile is used as a monomer to synthesize COF materials . COFs are a class of porous polymers that are formed by the linkage of organic building blocks through strong covalent bonds. They have potential applications in gas storage, catalysis, and optoelectronics.

Metal-Organic Frameworks (MOFs)

  • Scientific Field: Supramolecular Chemistry .
  • Application Summary: Naphthalene-2,6-dicarboxylate, a derivative of Naphthalene-2,6-Dicarbonitrile, is used as a ligand to synthesize Y(III) MOFs . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
  • Methods of Application: The synthesis of these MOFs involves coordination modulation, which is the addition of competing ligands into MOF syntheses . This method offers programmable access to different MOFs connected by the same ligand .
  • Results or Outcomes: Six different Y(III) MOFs were synthesized, all connected by the same naphthalene-2,6-dicarboxylate ligand . The fluorescence sensing ability of one example toward metal cations is reported .

Safety And Hazards

The safety information for Naphthalene-2,6-dicarbonitrile includes a signal word of “Warning” and hazard statements of H302 . Precautionary statements include P280-P305+P351+P338 .

Future Directions

Naphthalene-2,6-dicarbonitrile has potential applications in the field of organic electronics . It is considered an excellent candidate for the construction of organic electronic appliances due to its strong fluorescence, electroactivity, and photostability .

properties

IUPAC Name

naphthalene-2,6-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFVJRBOKDTSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C#N)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462600
Record name 2,6-Naphthalenedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-2,6-dicarbonitrile

CAS RN

31656-49-2
Record name 2,6-Naphthalenedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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